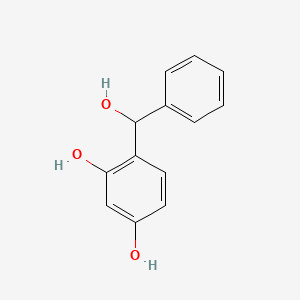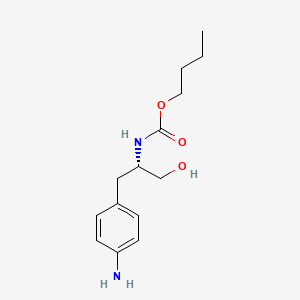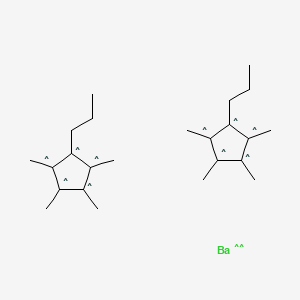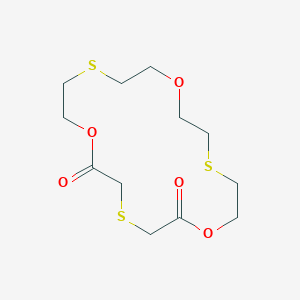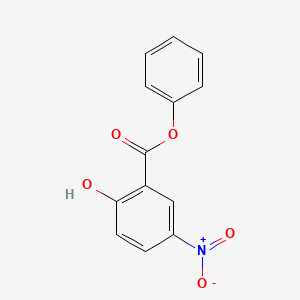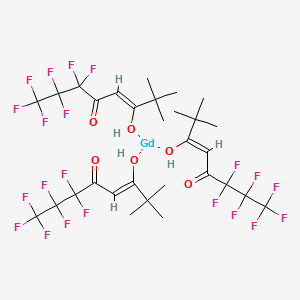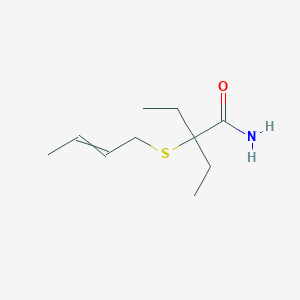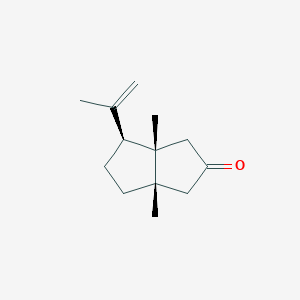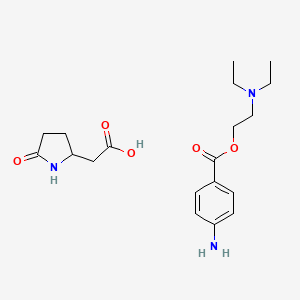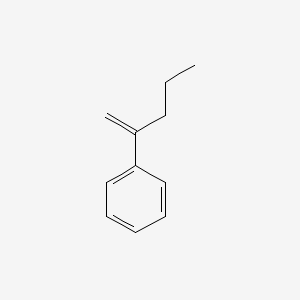
2-Phenyl-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-pentene is an organic compound with the molecular formula C11H14. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1-pentene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-pentene under controlled conditions. This reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes involving the use of nickel or palladium-based catalysts. These catalysts facilitate the addition of phenyl groups to pentene, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-pentene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Bromine, chlorine
Major Products Formed
Oxidation: Phenylpentanone
Reduction: Phenylpentane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Phenyl-1-pentene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pentene involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction leads to the formation of new chemical bonds and the production of different compounds . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-pentene
- 2-Phenyl-2-pentene
- 1-Phenyl-2-pentene
Uniqueness
2-Phenyl-1-pentene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its position of the phenyl group and the double bond provides distinct reactivity compared to other similar compounds. This uniqueness makes it valuable in both research and industrial applications .
Properties
CAS No. |
5676-32-4 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
pent-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
ANGVCCXFJKHNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


